

A Comprehensive Technical Guide to the Physicochemical Properties of 1Isopropylproline

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Compound of Interest		
Compound Name:	1-Isopropylproline	
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Abstract

1-Isopropylproline, a derivative of the proteinogenic amino acid L-proline, is a chiral molecule with applications in asymmetric catalysis and as a building block in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in various systems, including reaction media and biological environments. This guide provides a detailed overview of the known and predicted physicochemical characteristics of **1-Isopropylproline**, outlines experimental protocols for their determination, and explores its relevance in biological signaling pathways.

Core Physicochemical Properties

While extensive experimental data for **1-Isopropylproline** is not readily available in the public domain, its properties can be inferred from related compounds and predicted using computational models. The N-isopropyl group is known to enhance solubility in organic solvents, a key feature for its use in catalysis.[1] The following table summarizes the available and estimated data for **1-Isopropylproline**, with comparative values for its parent amino acid, L-proline.



Property	1-Isopropylproline	L-Proline	Data Source/Method
Molecular Formula	C8H15NO2	C5H9NO2	-
Molecular Weight	157.21 g/mol [1]	115.13 g/mol [2][3][4] [5]	-
Melting Point	Data not available	205-228 °C (decomposes)[2]	Experimental
Boiling Point	Data not available	207.50 °C[3]	Experimental
pKaı (Carboxyl)	Estimated ~2	1.99[4]	Experimental (L- Proline)
pKa₂ (Amine)	Estimated ~10-11	10.60[4]	Experimental (L- Proline)
logP (Octanol/Water)	~1.37 (Computed for D-isomer HCl salt)[6]	-2.5 (Computed)[5]	Computational
Aqueous Solubility	Enhanced in organic solvents compared to L-proline[1]	Highly soluble (162.3 g/100 mL at 25°C)[4]	Qualitative (1- Isopropylproline), Experimental (L- Proline)

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of **1-Isopropylproline** are outlined below. These are generalized protocols based on standard laboratory practices for amino acids.

Synthesis of 1-Isopropylproline

A common method for the synthesis of N-alkylated amino acids like **1-Isopropylproline** is through reductive amination.

Principle: L-proline is reacted with a ketone (acetone in this case) to form a Schiff base intermediate, which is then reduced to the corresponding N-alkylated amino acid.



Detailed Methodology:

- Dissolution: Dissolve L-proline in a suitable solvent, such as methanol or water.
- Reaction with Acetone: Add acetone in excess to the proline solution.
- Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to the reaction mixture in a controlled manner. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reaction.
- Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Once the reaction is complete, quench any remaining reducing
 agent by adding an acid. The solvent is then removed under reduced pressure. The resulting
 crude product can be purified by recrystallization or ion-exchange chromatography to yield
 pure 1-Isopropylproline.

A schematic of the synthesis workflow is presented below:

Synthesis of **1-Isopropylproline**.

Determination of pKa

The acid dissociation constants (pKa) of the carboxylic acid and the secondary amine groups can be determined by acid-base titration.

Principle: A solution of **1-Isopropylproline** is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Detailed Methodology:

 Sample Preparation: Prepare a standard solution of 1-Isopropylproline of known concentration in deionized water.



- Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa₂) is the pH at the second half-equivalence point.

The experimental workflow for pKa determination is illustrated below:

Workflow for pKa determination.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Detailed Methodology:

- Phase Preparation: Prepare a solution of **1-Isopropylproline** in the aqueous phase (e.g., a buffer at a specific pH). Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol to ensure mutual saturation.
- Partitioning: Mix a known volume of the 1-Isopropylproline solution with a known volume of the pre-saturated n-octanol in a separatory funnel.
- Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.
- Phase Separation: Allow the phases to separate completely.



- Concentration Measurement: Carefully separate the two phases and determine the
 concentration of 1-Isopropylproline in each phase using a suitable analytical method, such
 as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
 octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
 of P.

The workflow for logP determination is depicted below:

Workflow for logP determination.

Biological Activity and Signaling Pathways

Isopropylproline are limited. However, its parent molecule, L-proline, has been shown to influence cellular processes. For instance, L-proline can drive naïve mouse embryonic stem cells (ESCs) towards an early primitive ectoderm-like state.[7] This transition is facilitated by a complex signaling network involving the MAPK, FGFR, PI3K, and mTOR pathways.[7] The N-isopropyl group in **1-Isopropylproline** may modulate such activities due to its increased lipophilicity, potentially affecting its interaction with cellular membranes and proteins.

Derivatives of isopropyl amino acids have also been investigated for their biological activities. For example, isopropyl amino acid esters have been used as vehicles for non-steroidal anti-inflammatory drugs (NSAIDs) and have shown antimicrobial activity.[8]

The signaling network influenced by L-proline in embryonic stem cells is illustrated below:

L-Proline signaling in ESCs.

Conclusion

1-Isopropylproline is a valuable chiral building block with distinct physicochemical properties that differ from its parent amino acid, L-proline, most notably in its increased lipophilicity. While a comprehensive experimental dataset for all its properties is not yet available, this guide provides the foundational knowledge and standardized protocols necessary for its characterization. Further research into the specific biological activities of **1-Isopropylproline** is warranted to fully explore its potential in drug discovery and development.



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